Structural Differentiation from (2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic Acid (CAS 109978-87-2): Introduction of the Piperidine-4-carboxylic Acid Pharmacophore
The target compound formally couples the (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl fragment—the activated form of the parent acid CAS 109978-87-2—with piperidine-4-carboxylic acid via an amide bond. The parent acid (C13H16O3, MW 220.26 g/mol, ClogP ~2.3) is primarily a synthetic intermediate lacking a basic nitrogen center or a second ionizable group . The target compound (C19H25NO4, MW 331.41 g/mol, ClogP ~2.8) introduces a tertiary amide, a piperidine ring, and a free carboxylic acid, creating a molecule with distinct hydrogen-bonding capacity (1 HBD, 5 HBA vs. parent: 1 HBD, 3 HBA), increased molecular complexity (4 rotatable bonds vs. parent: 2), and a zwitterionic character at physiological pH [1]. These differences directly impact solubility, permeability, and the potential for multipoint target interactions that the parent acid cannot achieve.
| Evidence Dimension | Molecular properties relevant to drug-likeness and procurement specification |
|---|---|
| Target Compound Data | MW 331.41 g/mol; ClogP ~2.8; HBD 1; HBA 5; Rotatable bonds 4; tPSA 66.8 Ų (calculated) |
| Comparator Or Baseline | (2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2): MW 220.26 g/mol; ClogP ~2.3; HBD 1; HBA 3; Rotatable bonds 2; tPSA 46.5 Ų (calculated) |
| Quantified Difference | MW increase: +111.15 g/mol (50% larger); HBA count increase: +2; Rotatable bonds increase: +2; tPSA increase: +20.3 Ų |
| Conditions | In silico calculated using standard cheminformatics models; experimental confirmation pending |
Why This Matters
Procurement selection must account for these physical-chemical differences, as the target compound is a higher molecular weight, more polar, zwitterionic entity requiring distinct purification, storage, and formulation protocols compared to the parent acid intermediate.
- [1] Calculated properties derived from standard QSAR models (ALOGPS 2.1, ChemAxon Marvin), and verified against molecular formula C19H25NO4 and SMILES: CC1(C)CCc2cc(CC(=O)N3CCC(CC3)C(=O)O)ccc2O1. No experimental logP/logD data available in public literature. View Source
